

Application Notes and Protocols for KH-CB19 in Cancer Cell Line Research

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Compound of Interest

Compound Name: KH-CB19
Cat. No.: B15580396

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Introduction

KH-CB19 is a potent and selective inhibitor of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4, with IC₅₀ values of 19.7 nM and likely similar potency for CLK4, respectively.[1][2] It also shows activity against DYRK1A (IC₅₀ = 55.2 nM) and to a lesser extent, CLK3 (IC₅₀ = 530 nM).[1][2] CLKs are key regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3] Dysregulation of alternative splicing is a hallmark of cancer, contributing to tumor progression, and making CLKs attractive therapeutic targets.[4][5] [6] Inhibition of CLKs by compounds like **KH-CB19** can suppress cancer cell growth and induce apoptosis by modulating the alternative splicing of genes crucial for cell cycle progression, survival, and oncogenic pathways such as MYC-driven processes.[4][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of **KH-CB19** in cancer cell line research.

Data Presentation

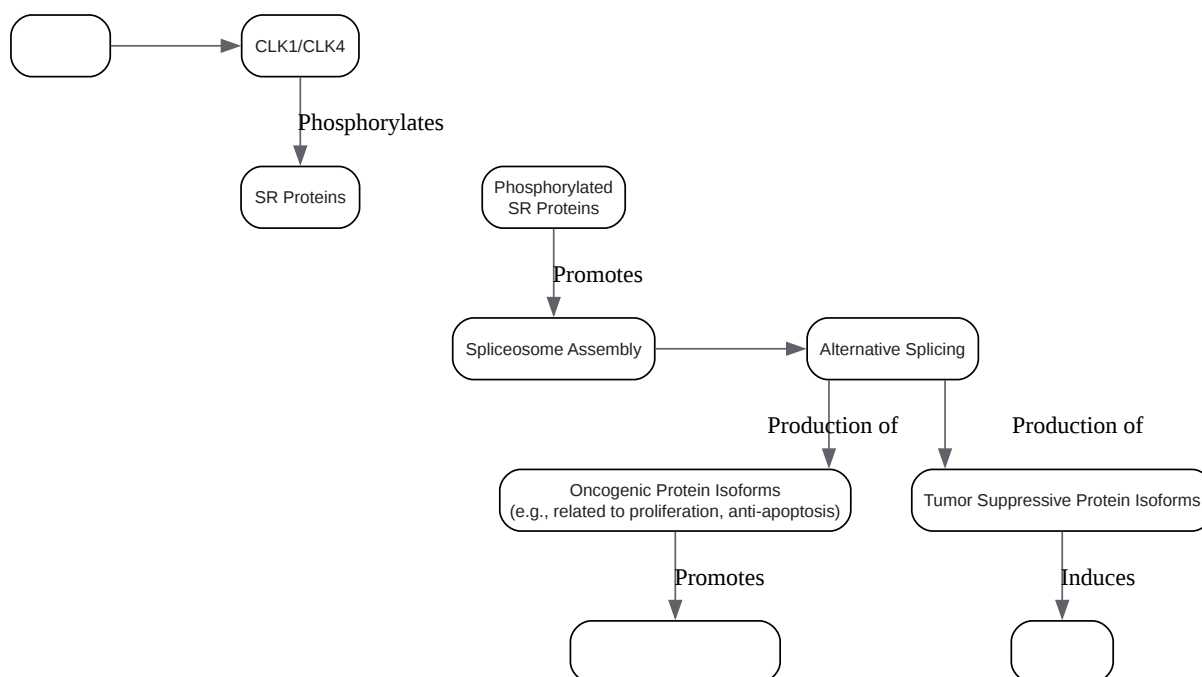
Kinase Inhibitory Activity of KH-CB19

Target Kinase	IC50 (nM)	Reference
CLK1	19.7	[1] [2]
CLK3	530	[1] [2]
DYRK1A	55.2	[2]

Note: The IC50 value for CLK4 has not been explicitly reported as a numerical value in the search results, but a thermostability shift assay suggests a strong interaction, predicting comparable or better potency against CLK4 than CLK1.[\[2\]](#) The anti-proliferative IC50 values of **KH-CB19** in various cancer cell lines are not widely available in published literature and should be determined empirically for each cell line of interest. A starting concentration range for cell-based assays can be guided by its potent enzymatic inhibition, typically from 10 nM to 10 µM.

Mechanism of Action: Inhibition of CLK and Regulation of Alternative Splicing

KH-CB19 exerts its effects by inhibiting CLK1 and CLK4. These kinases phosphorylate SR proteins, which are essential for the recognition of exons and the assembly of the spliceosome. By inhibiting CLK-mediated phosphorylation, **KH-CB19** alters the alternative splicing of numerous pre-mRNAs. This can lead to the production of non-functional protein isoforms or the degradation of mRNA transcripts containing premature termination codons, ultimately affecting proteins involved in cell survival and proliferation.[\[3\]](#)[\[4\]](#)[\[5\]](#)



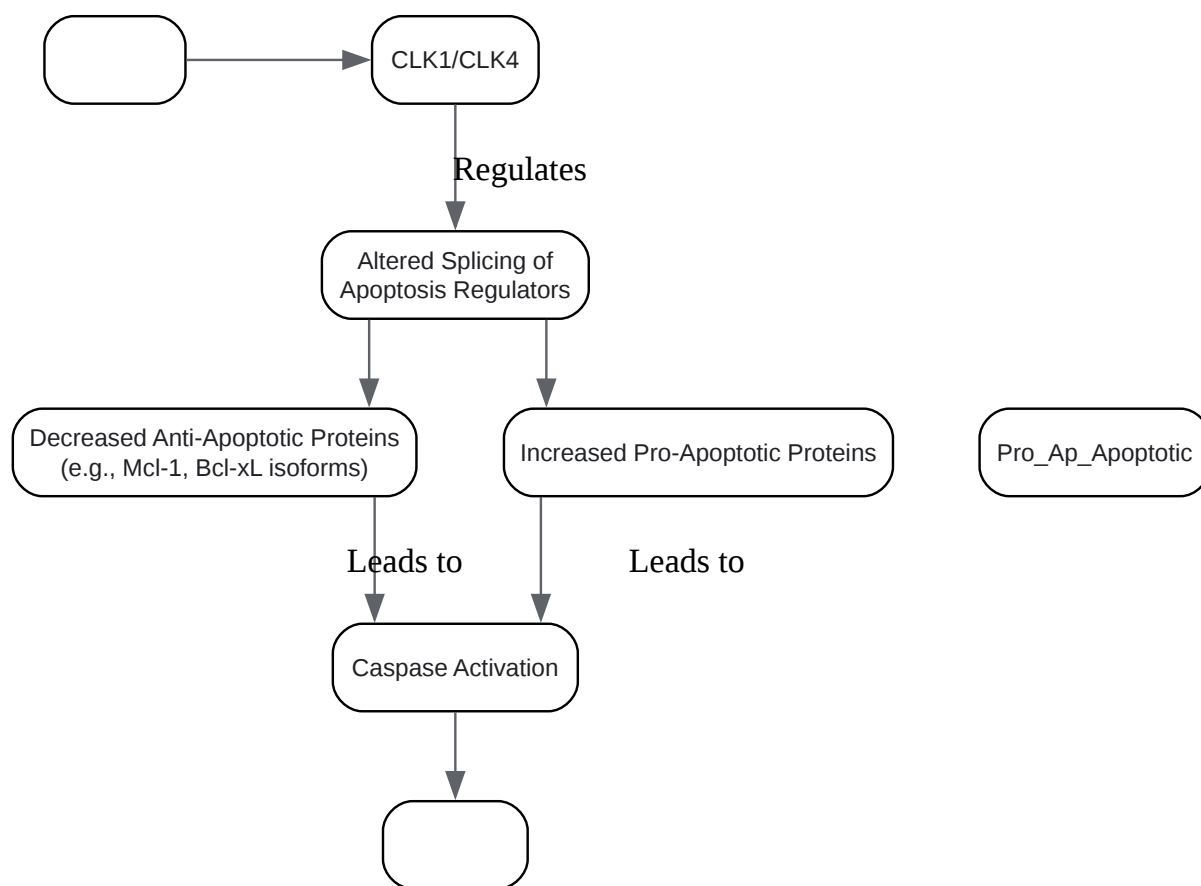
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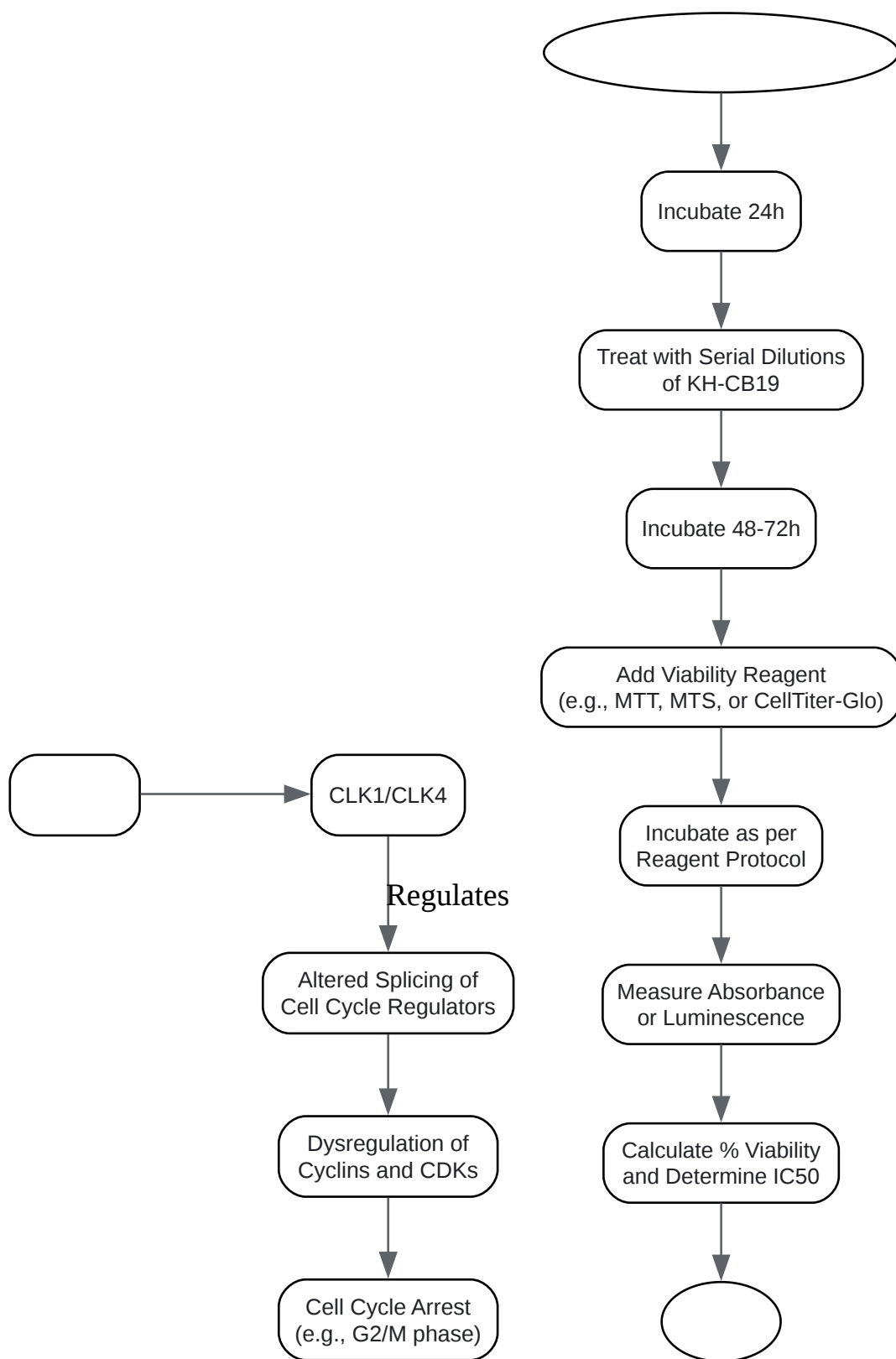
Mechanism of **KH-CB19** action on alternative splicing.

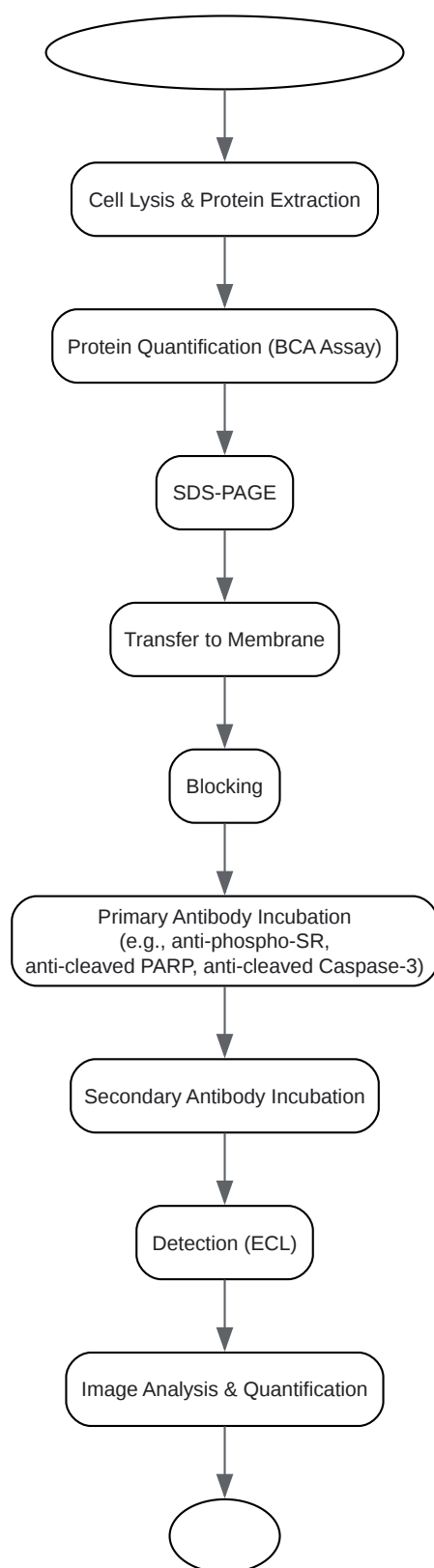
Key Applications in Cancer Cell Line Research

Induction of Apoptosis

CLK inhibitors have been shown to induce apoptosis in cancer cells.[4][5] This is often a consequence of altered splicing of anti-apoptotic proteins, leading to a shift in the balance towards pro-apoptotic factors.







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